2-Butoxyethyl 2-hydroxybenzoate

Description

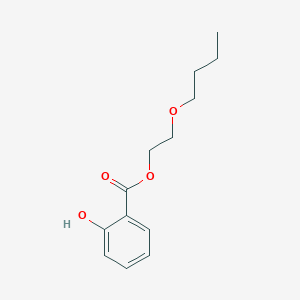

2-Butoxyethyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), featuring a butoxyethyl group as the esterifying alcohol. This compound combines the aromatic hydroxybenzoate moiety with a branched alkyl chain, conferring unique physicochemical properties. Such esters are commonly utilized in pharmaceuticals, cosmetics, and polymer industries due to their solubility profiles and bioactivity .

The ortho-positioned hydroxyl group in 2-hydroxybenzoate derivatives enables hydrogen bonding, influencing reactivity and interactions with biological targets. The butoxyethyl chain likely enhances membrane permeability and prolongs release in formulations, though it may reduce water solubility compared to methyl or ethyl esters .

Properties

IUPAC Name |

2-butoxyethyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-13(15)11-6-4-5-7-12(11)14/h4-7,14H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZSCCHTFKBBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281927 | |

| Record name | 2-butoxyethyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-83-7 | |

| Record name | .beta.-Butoxyethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butoxyethyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Butoxyethyl 2-hydroxybenzoate involves the hydrolysis of oil of wintergreen (methyl 2-hydroxybenzoate) by boiling with aqueous sodium hydroxide for about 30 minutes. This reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve esterification reactions where 2-hydroxybenzoic acid reacts with 2-butoxyethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride.

Nucleophiles: Such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

2-Butoxyethyl 2-hydroxybenzoate has several scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of various industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 2-hydroxybenzoate involves its ability to form intra- and inter-molecular hydrogen bonds. These hydrogen bonds influence the compound’s interactions with other molecules and its overall chemical behavior. The molecular targets and pathways involved in its action are still under investigation, but its surfactant properties play a significant role in its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-butoxyethyl 2-hydroxybenzoate with analogous esters:

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Water Solubility | Lipophilicity |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O₄ | 250.28 g/mol | Butoxyethyl, ortho-OH | Low (inferred) | High |

| Methyl 2-hydroxybenzoate | C₈H₈O₃ | 152.15 g/mol | Methyl, ortho-OH | Slightly soluble | Moderate |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 g/mol | Ethyl, ortho-OCH₃ | Soluble in ethanol | Moderate |

| 2-Phenoxyethyl 4-hydroxybenzoate | C₁₅H₁₄O₄ | 258.27 g/mol | Phenoxyethyl, para-OH | Low | High |

Notes:

- Substituent Effects: The para-hydroxy group in 2-phenoxyethyl 4-hydroxybenzoate facilitates inter-molecular hydrogen bonding with DNA, enhancing cytotoxicity compared to ortho-substituted analogs .

- Solubility : Longer alkyl chains (e.g., butoxyethyl) reduce water solubility but improve compatibility with hydrophobic matrices in drug delivery systems .

- Functional Groups : Methoxy groups (as in ethyl 2-methoxybenzoate) increase electron density on the aromatic ring, altering stability and reactivity compared to hydroxylated derivatives .

Anticancer Activity

- 2-Phenoxyethyl 4-hydroxybenzoate: Exhibits potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to DNA intercalation via H-bonding. In contrast, its ortho-hydroxy counterpart (2-phenoxyethyl 2-hydroxybenzoate) shows reduced activity (52% viability at 500 µg/mL), highlighting the critical role of substituent positioning .

- Methyl 2-hydroxybenzoate : Primarily used for keratolytic and anti-inflammatory effects in dermatology (e.g., treating warts and psoriasis). Its smaller size enables faster epidermal penetration but shorter duration of action .

Industrial and Pharmaceutical Uses

- Ethyl 2-methoxybenzoate : Utilized in flavoring agents and fragrances due to its stability and solubility in organic solvents .

- This compound : Likely employed as a plasticizer or in topical formulations requiring sustained release, leveraging its balance between hydrophobicity and molecular bulk .

Spectroscopic and Analytical Profiles

- Methyl 2-hydroxybenzoate: Infrared (IR) spectra show prominent peaks for carbonyl (C=O, ~1680 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) groups. NMR data confirm ester linkage and ortho-substitution .

- Ethyl 2-methoxybenzoate : Characterized by distinct IR absorptions for methoxy (~2850 cm⁻¹) and ester carbonyl groups. Mass spectrometry (MS) fragments align with its molecular weight (180.20 g/mol) .

Biological Activity

2-Butoxyethyl 2-hydroxybenzoate, with the CAS number 575-83-7, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-butoxyethanol, utilizing an acid catalyst under controlled conditions. Its molecular weight is approximately 238.28 g/mol, and it exhibits surfactant properties that make it useful in various industrial applications.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various products such as carboxylic acids and substituted benzoates. The mechanism of action primarily involves the formation of intra- and inter-molecular hydrogen bonds, which influence its interactions with biological molecules. The specific molecular targets and pathways remain under investigation, but its surfactant characteristics are believed to play a crucial role in its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 238.28 g/mol |

| CAS Number | 575-83-7 |

| Chemical Structure | C12H16O3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial property suggests potential applications in pharmaceuticals and personal care products as a preservative or active ingredient.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the activity of cyclooxygenase enzymes (COX), similar to other salicylate derivatives. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins, which are involved in pain and inflammation pathways.

Endocrine Disruption Potential

Concerns have been raised regarding the potential endocrine-disrupting effects of this compound. Studies suggest that certain concentrations may mimic estrogenic activity, impacting reproductive health in aquatic organisms such as fish. The multigenerational effects observed in studies involving Japanese medaka highlight the need for further research into its long-term ecological impacts .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various salicylate esters found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%.

- Reproductive Toxicity : In a multigenerational study using Japanese medaka, exposure to varying concentrations of this compound resulted in decreased fecundity and altered growth patterns across generations, indicating potential reproductive toxicity .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; fungi |

| Anti-inflammatory | Inhibits COX enzymes; reduces prostaglandin production |

| Endocrine disruption | Mimics estrogen; affects reproductive health in aquatic species |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.